Crystal Structure Divergence: 3-Bromopropyl vs. 2-Bromoethyl Spacer in 1,8-Naphthalimide Derivatives
In a homologous pair of 1,8-naphthalimide derivatives, the 3-bromopropyl spacer (compound II) yields a distinct crystal packing arrangement compared to the 2-bromoethyl spacer (compound I) [1]. Both compounds exhibit chair-conformation piperidine rings and planar naphthalimide units, but the extended propyl chain in II alters intermolecular π-stacking interactions, directly impacting material properties [1].
| Evidence Dimension | Crystal structure and molecular conformation |
|---|---|
| Target Compound Data | N-(3-bromopropyl)-4-piperidino-1,8-naphthalimide (II), C20H21BrN2O2, piperidine in chair conformation, naphthalimide planar |
| Comparator Or Baseline | N-(2-bromoethyl)-4-piperidino-1,8-naphthalimide (I), C19H19BrN2O2, piperidine in chair conformation, naphthalimide planar |
| Quantified Difference | Extended propyl spacer alters π-stacking geometry and crystal packing; specific unit cell parameters and space group differ |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
For materials science applications requiring specific solid-state packing or supramolecular assembly, the 3-bromopropyl variant provides distinct structural outcomes compared to the 2-bromoethyl analog.
- [1] Tagg, T. et al. Acta Crystallographica Section C. 2008, 64(6), o332-o334. View Source
